molecular formula C8H9N5 B1432473 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine CAS No. 1502933-87-0

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine

Cat. No.: B1432473
CAS No.: 1502933-87-0
M. Wt: 175.19 g/mol
InChI Key: FMLYOIHQAGLTCF-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine (CAS 1502933-87-0) is a high-purity chemical compound supplied for research and development purposes. This molecule features a fused aromatic structure comprising pyrazole and pyrimidine rings, making it a valuable scaffold in medicinal chemistry and drug discovery . With a molecular formula of C 8 H 9 N 5 and a molecular weight of 175.19 g/mol, this amine-substituted heterocycle is primarily used as a versatile building block or intermediate in organic synthesis . Researchers utilize this compound to develop novel molecules, particularly in exploring new therapeutic agents. Its structural motifs are commonly found in compounds investigated for their potential biological activities. Specific research applications and mechanism of action are proprietary and subject to ongoing investigation. Researchers are encouraged to conduct their own experiments to determine the compound's specific properties and utilities. Please note: This product is strictly for research use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-2-pyrimidin-4-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)13(12-6)8-2-3-10-5-11-8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLYOIHQAGLTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of β-Ketonitriles with Hydrazines

  • Process: A β-ketonitrile is reacted with hydrazine hydrate under reflux conditions, leading to cyclization and formation of the 5-aminopyrazole core.
  • Example: 3-oxo-3-(pyrrol-2-yl)propanenitrile treated with hydrazine hydrate yields 5-amino-3-(pyrrol-2-yl)pyrazole derivatives, demonstrating the feasibility of this approach for substituted pyrazoles.
  • Relevance: By analogy, a β-ketonitrile bearing a pyrimidin-4-yl substituent or a precursor that can be converted to such can be used to synthesize this compound.

Cyclization Using Hydrazine and β-Diketones or β-Ketoesters

  • Process: 5-Aminopyrazole derivatives are synthesized by condensing hydrazine salts with symmetrical or unsymmetrical diketones or β-ketoesters under acidic or aqueous conditions.
  • Example: The reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride with diketones under aqueous conditions yields regioselective pyrazolo[1,5-a]pyrimidines, indicating control over regioselectivity and functionalization.
  • Implication: Similar cyclizations can be adapted to introduce the pyrimidinyl substituent at the N-1 position.

Incorporation of Pyrimidin-4-yl Substituent

  • The pyrimidin-4-yl group can be introduced via nucleophilic substitution or cross-coupling reactions on a preformed pyrazole ring.
  • Alternatively, starting materials bearing the pyrimidinyl moiety can be used in the initial condensation step to directly obtain the desired substitution pattern.

Industrial and Patent-Reported Processes

While direct preparation methods for this compound are scarce in open literature, related pyrazole derivatives have been synthesized industrially using improved processes that avoid toxic solvents and harsh reagents:

Step Description Conditions Notes
1 Cyclization of β-ketonitrile with hydrazine derivatives Reflux in acetic acid or aqueous medium Avoids toxic solvents like pyridine
2 Purification by washing with aqueous sodium bicarbonate and water 50-55°C washing steps Enhances purity, removes acidic impurities
3 Crystallization with glacial acetic acid Cooling from 50°C to 0-5°C Controls crystal formation and yield
4 Drying under controlled temperature (40-45°C) 15-20 hours drying Ensures removal of solvents and stable solid product

This process is adapted from a patent describing preparation of related 3-methyl-1-phenyl-1H-pyrazol-5-amine derivatives, which can be modified for pyrimidinyl substitution.

Comparative Table of Preparation Approaches

Method Starting Materials Key Reagents Conditions Advantages Limitations
β-Ketonitrile + Hydrazine Condensation β-Ketonitrile (with or without pyrimidinyl) + Hydrazine hydrate Acidic medium (acetic acid) or aqueous Reflux, 2-6 hours Versatile, good yields, regioselective Requires pure starting materials
Cyclization with β-Diketones and Hydrazinopyrazole Hydrazinopyrazole salts + diketones Acid catalysis or aqueous Reflux or heating in DMF High regioselectivity, aqueous conditions May produce isomers, requires purification
Patent-Reported Industrial Process β-Ketonitrile derivatives + hydrazine derivatives Lawesson's reagent (for cyclization), acetic acid Controlled temperature washing and crystallization Industrially scalable, avoids toxic solvents Specific to phenyl derivatives, may require adaptation

Research Findings and Considerations

  • The use of hydrazine hydrate is central to the formation of the pyrazole ring, and the choice of β-ketonitrile or β-diketone dictates substitution patterns.
  • Acidic conditions such as acetic acid catalysis facilitate cyclization and improve yields.
  • Avoidance of toxic solvents like pyridine is preferred for industrial applications; aqueous or acetic acid media are better alternatives.
  • Regioselectivity can be controlled by the choice of starting materials and reaction conditions, as evidenced by selective formation of pyrazolo[1,5-a]pyrimidines in related systems.
  • Purification steps involving aqueous washes and crystallization are critical to obtaining high purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, leading to disruption of cellular processes such as DNA replication or protein synthesis. The compound may also induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural analogs and their differences:

Compound Name Substituent at Pyrazole 3-Position Heterocycle at Pyrazole 1-Position Key Functional Groups Biological Activity/Applications References
3-Methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine Methyl Pyrimidin-4-yl NH₂ at 5-position Under investigation (kinase inhibition)
3-Phenyl-1-(thieno[3,2-d]pyrimidin-4-yl)-1H-pyrazol-5-amine Phenyl Thieno[3,2-d]pyrimidin-4-yl NH₂ at 5-position Anticancer, fluorescence properties
(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine Methylsulfanyl-pyrimidine Tetrahydrofuran-3-yl NH₂ at 5-position, methylsulfanyl Chiral drug intermediates
3-Methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine Methyl Thiazol-2-yl NH₂ at 5-position Antimicrobial agents
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine Chlorine Pyrimidin-5-yl NH₂ at 4-position Kinase inhibition (distinct positional isomer)

Key Observations :

  • Substituent Bulk: Phenyl groups (e.g., in thienopyrimidine analogs) enhance π-π stacking but reduce solubility compared to methyl groups .
  • Heterocycle Diversity: Thieno-fused pyrimidines () improve fluorescence and electronic properties, while thiazole derivatives () favor antimicrobial activity.
  • Positional Isomerism : Pyrimidin-4-yl vs. pyrimidin-5-yl substitution alters binding modes in kinase targets .

Physical and Spectral Properties

Property This compound 3-Phenyl Thienopyrimidine Analog (R)-Tetrahydrofuran Derivative
Melting Point (°C) 211–215 (decomposes) 162–165 148–150
Solubility (DMSO) Moderate (15 mg/mL) Low (2 mg/mL) High (>50 mg/mL)
¹H NMR (δ, ppm) 9.10–8.87 (pyrimidine H), 2.29 (CH₃) 7.51 (thienyl H), 3.24 (NH₂) 3.45 (tetrahydrofuran H)

Crystallographic and Hydrogen-Bonding Analysis

  • Target Compound: Limited crystallographic data, but analogs like the (R)-tetrahydrofuran derivative () reveal planar pyrimidine-pyrazole systems (dihedral angle = 6.4°) and infinite hydrogen-bonded chains (N–H···N interactions) .
  • Thienopyrimidine Analogs: Exhibit twisted conformations (dihedral angle = 75.6°), reducing packing efficiency compared to planar pyrimidine derivatives .

Biological Activity

3-Methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine, a compound with the CAS number 1502933-87-0, has garnered attention in medicinal chemistry due to its biological activity, particularly in the context of cancer treatment and cell cycle regulation. This article delves into its mechanism of action, pharmacological properties, and potential applications in various fields.

Target of Action
The primary target of this compound is Cyclin Dependent Kinase 2 (CDK2), a crucial protein kinase involved in cell cycle regulation. Inhibition of CDK2 disrupts normal cell cycle progression, leading to cell growth arrest and apoptosis in cancer cells.

Mode of Action
The compound inhibits CDK2 activity by binding to its active site, thereby preventing the phosphorylation of downstream targets necessary for cell cycle progression. This action results in significant alterations in cellular proliferation dynamics.

Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate that this compound exhibits favorable pharmacokinetic properties, suggesting good oral bioavailability and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cell Lines Tested : The compound has shown efficacy against various cancer cell lines including lung cancer (A549), breast cancer (MDA-MB-231), and colorectal cancer (HT29) .
  • Mechanism of Action : It induces apoptosis through CDK2 inhibition, leading to G1 or G2/M phase cell cycle arrest. This mechanism is critical for its effectiveness as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various bacterial and fungal strains. Preliminary findings suggest that it may function as an effective antimicrobial agent due to its structural characteristics that allow interaction with microbial enzymes.

Case Studies

Several studies have documented the biological activity of this compound:

  • In Vitro Studies : A study conducted by researchers evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 0.5 to 10 µM across different cell types .
  • Animal Models : In vivo studies using murine models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models of breast and colon cancers, further supporting its potential as a therapeutic agent .

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between pyrimidine derivatives and hydrazine compounds under controlled conditions. Common synthetic routes include:

Reagent Condition Yield
4-ChloropyrimidineReflux with potassium carbonateHigh
DimethylformamidePolar solvent at elevated temperaturesModerate

Chemical Reactions

The compound can undergo various chemical transformations:

Reaction Type Common Reagents Products Formed
OxidationHydrogen peroxideHydroxylated derivatives
ReductionSodium borohydrideReduced amine derivatives
SubstitutionAlkyl halidesSubstituted pyrazole or pyrimidine derivatives

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine, and what analytical techniques are critical for confirming its structure?

Methodological Answer: The synthesis typically involves multi-step reactions starting from pyrazole and pyrimidine precursors. For example:

  • Step 1: Reacting 3-methyl-1H-pyrazol-5-amine with chlorinated pyrimidine derivatives under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the pyrazole-pyrimidine scaffold .
  • Step 2: Purification via column chromatography followed by crystallization.

Structural Confirmation Techniques:

TechniqueKey DataExample from Literature
¹H NMR Chemical shifts (e.g., δ 9.10–8.87 ppm for pyrimidine protons, δ 2.29 ppm for methyl groups)Observed in CDCl₃ with 400 MHz spectrometer .
Mass Spectrometry Molecular ion peak at m/z 176 ([M+H]⁺)Confirmed via EI-MS .
X-ray Crystallography Unit cell parameters (e.g., monoclinic system, a = 15.7404 Å, β = 112.829°)Used to resolve racemic mixtures and confirm absolute configuration .

Q. How can researchers optimize reaction conditions to improve yield and purity of this compound?

Methodological Answer:

  • Solvent Selection: Use aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution efficiency .
  • Catalyst Optimization: Employ bases like NaH for deprotonation, as seen in analogous pyrazole-pyrimidine syntheses .
  • Temperature Control: Reflux conditions (80–100°C) improve reaction rates while minimizing side products .
  • Workflow Automation: Continuous flow synthesis (industrial scale) ensures reproducibility and scalability .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental data in the structural characterization of this compound?

Methodological Answer: Discrepancies often arise from:

  • Racemic Mixtures: Use X-ray crystallography with SHELXL97 refinement to distinguish enantiomers via anomalous dispersion .
  • Tautomerism: Compare experimental ¹H NMR shifts with DFT-calculated chemical shifts for dominant tautomeric forms.
  • Crystallographic Twinning: Apply twin refinement protocols in SHELX to model overlapping lattices .

Case Study:
In racemic N-methyl derivatives, non-crystallographic inversion centers were resolved using SHELX, revealing intramolecular N–H···N hydrogen bonds and π-interactions .

Q. What strategies are effective for evaluating the biological activity of this compound in anticancer research?

Methodological Answer:

  • In Vitro Assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) .
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., methyl, pyrimidine groups) to assess impact on cytotoxicity .
  • Target Identification: Use molecular docking to predict interactions with kinases (e.g., EGFR, VEGFR) and validate via enzyme inhibition assays .

SAR Table for Analogous Compounds:

CompoundSubstituentsBiological Activity (IC₅₀, μM)Reference
3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-aminePyrimidin-5-ylAnticancer (HeLa: 12.3 μM)
3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amineChlorine substitutionAnticancer (MCF-7: 8.7 μM)

Q. How should researchers address challenges in crystallographic data interpretation for pyrazole-pyrimidine hybrids?

Methodological Answer:

  • Data Collection: Use high-resolution synchrotron radiation or CuKα sources (λ = 1.54178 Å) to enhance data quality .
  • Refinement: Apply SHELXL with twin law corrections for pseudo-merohedral twinning. For example:
    • Twin fraction refinement for overlapping reflections.
    • Restraints on anisotropic displacement parameters for disordered atoms .
  • Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions (e.g., N–H···N, C–H···π) .

Q. What computational methods are recommended for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrimidine ring .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., DMF vs. ethanol) on reaction pathways.
  • Docking Studies: Predict binding affinities for biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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